
希美尼酸
描述
Ximenic acid (XA) is a naturally occurring carboxylic acid found in various plants, animals, and microorganisms. XA is a versatile compound with a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology. XA has been identified as a potential therapeutic agent for the treatment of several diseases and conditions, including cancer, cardiovascular disease, and diabetes. XA has also been studied for its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
科学研究应用
化妆品和皮肤病学
希美尼酸因其对皮肤的有益作用而被用于化妆品行业。 它存在于希美尼油中,该油用于预防晒伤、使皮肤光滑和保湿,以及改善肤色和弹性 . 该油的粘度使其能够轻松地涂抹在皮肤上,形成保护屏障,可以减少紫外线的透射 . 此外,在高达 10 µg/mL 的浓度下,希美尼油对人角质形成细胞无毒,表明其外用安全 .
营养补充剂
由于其长链脂肪酸的组成,希美尼酸被认为用于营养补充剂。 油酸、神经酸和希美尼酸等脂肪酸的存在对于各种身体功能至关重要,这使得它成为旨在改善心血管健康和脑功能的膳食补充剂的候选者 .
抗炎和治疗剂
希美尼酸具有潜在的抗炎特性,使其成为开发治疗剂的兴趣对象。 它在调节炎症反应中的作用可能会导致在治疗关节炎、牛皮癣和其他炎症性疾病等疾病方面的应用 .
护发产品
在护发方面,希美尼酸因其调理性能而受到重视。 它被用于护发素和护发治疗中,以防止干燥,改善头发纹理,增强光泽。 该酸与头发蛋白的结合能力有助于增强和保护头发轴 .
制药研究
在制药研究中,希美尼酸因其在药物制剂中的潜力而受到探索。 其脂肪酸谱表明它可能在药物递送系统中得到应用,特别是对于需要增强吸收和生物利用度的亲脂性药物 .
工业应用
希美尼酸独特的化学特性在工业应用中也引起了人们的兴趣。 它的长链结构可以用于生产可生物降解的塑料、润滑剂和其他材料,在这些材料中,可再生长链脂肪酸来源是有利的 .
作用机制
Ximenic acid, also known as cis-17-hexacosenoic acid, is a long-chain acetylenic fatty acid . It has been discovered in the fruit kernels of three species of South American plants in the genus Ximenia . This compound has been of interest due to its anti-inflammatory activity .
Target of Action
The primary target of ximenic acid is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
Mode of Action
Ximenic acid interacts with its target, COX-1, by selectively inhibiting its expression . This inhibition leads to a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The action of ximenic acid affects the arachidonic acid pathway . By inhibiting COX-1, ximenic acid reduces the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and other processes mediated by these lipid compounds .
Result of Action
The inhibition of COX-1 by ximenic acid leads to a decrease in the production of prostaglandins. This results in reduced inflammation, which can be beneficial in conditions where inflammation is a key factor . In addition, studies have shown that ximenic acid may inhibit the growth of HepG2 cells, a human hepatoma cell line .
生化分析
Biochemical Properties
Ximenic acid plays a significant role in biochemical reactions, particularly due to its anti-inflammatory and anti-cancer properties . It interacts with several enzymes and proteins, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . Ximenic acid inhibits the activity of COX-1, leading to a reduction in the production of pro-inflammatory mediators . Additionally, it affects the expression of angiogenesis-associated genes, such as vascular endothelial growth factor B and vascular endothelial growth factor C . These interactions highlight the potential of ximenic acid in modulating inflammatory responses and inhibiting cancer cell proliferation .
Cellular Effects
Ximenic acid has been shown to exert various effects on different types of cells and cellular processes. In HepG2 human hepatoma cells, ximenic acid induces cell cycle arrest and promotes apoptosis . It inhibits the transition from the G1 phase to the S phase by downregulating the expression of cyclin D3 and cyclin E1 . Furthermore, ximenic acid suppresses the expression of the anti-apoptotic protein silent information regulator T1 (SIRT1), leading to increased apoptosis . These effects on cell signaling pathways and gene expression underscore the potential of ximenic acid as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of ximenic acid involves its interaction with various biomolecules and enzymes. Ximenic acid selectively inhibits the expression of cyclooxygenase-1 (COX-1) without affecting cyclooxygenase-2 (COX-2) . This selective inhibition leads to a decrease in the production of pro-inflammatory mediators, such as thromboxane B2 and leukotriene B4 . Additionally, ximenic acid downregulates the expression of angiogenesis-associated genes, including vascular endothelial growth factor B and vascular endothelial growth factor C . These molecular interactions contribute to the anti-inflammatory and anti-cancer properties of ximenic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ximenic acid have been observed to change over time. Studies have shown that ximenic acid remains stable under standard laboratory conditions . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings . In HepG2 cells, prolonged exposure to ximenic acid leads to sustained inhibition of cyclooxygenase-1 (COX-1) expression and continued suppression of angiogenesis-associated genes . These findings suggest that ximenic acid maintains its biochemical activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of ximenic acid vary with different dosages in animal models. In studies involving mice, ximenic acid has been shown to regulate fatty acid metabolism in the liver and brain . At higher doses, ximenic acid significantly reduces the levels of n-9 fatty acids and docosahexaenoic acid in the liver . Excessive doses of ximenic acid may lead to adverse effects, such as liver toxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage of ximenic acid for therapeutic use .
Metabolic Pathways
Ximenic acid is involved in several metabolic pathways, particularly those related to fatty acid metabolism . It interacts with enzymes such as stearoyl-CoA desaturase and fatty acid desaturase 2, which play crucial roles in lipid metabolism . Ximenic acid has been shown to downregulate the expression of these enzymes, leading to alterations in metabolic flux and changes in metabolite levels . These interactions suggest that ximenic acid may have a significant impact on overall metabolic processes .
Transport and Distribution
Within cells and tissues, ximenic acid is transported and distributed through interactions with various transporters and binding proteins . It is primarily localized in the lipid-rich regions of cells, such as the endoplasmic reticulum and lipid droplets . The distribution of ximenic acid within these compartments affects its localization and accumulation, influencing its biochemical activity . These findings provide insights into the mechanisms by which ximenic acid is transported and distributed within biological systems .
Subcellular Localization
Ximenic acid is predominantly localized in the lipid-rich regions of cells, including the endoplasmic reticulum and lipid droplets . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct ximenic acid to specific compartments . The localization of ximenic acid within these regions is crucial for its activity and function, as it allows for interactions with key enzymes and biomolecules involved in lipid metabolism . These findings highlight the importance of subcellular localization in determining the biochemical properties of ximenic acid .
属性
IUPAC Name |
(Z)-hexacos-17-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h9-10H,2-8,11-25H2,1H3,(H,27,28)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDQEBURXNDKG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025800 | |
| Record name | Ximenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66274-43-9 | |
| Record name | (17Z)-17-Hexacosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66274-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ximenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066274439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ximenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XIMENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42346MM00R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is cis-17-hexacosenoic acid naturally found?
A1: cis-17-Hexacosenoic acid, also known as ximenic acid, is a fatty acid found in the kernel oils of certain plants. One notable source is the fruit kernels of Ximenia species, particularly three South African species. [] These oils contain a significant amount of ximenic acid, along with other fatty acids like oleic acid and triacontenoic acid.
Q2: Are there any known plant sources particularly rich in cis-17-hexacosenoic acid?
A3: Yes, Tropaeolum speciosum seeds are particularly rich in cis-17-hexacosenoic acid. [] This suggests that this plant species could be a potential source for the extraction and further study of this specific fatty acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


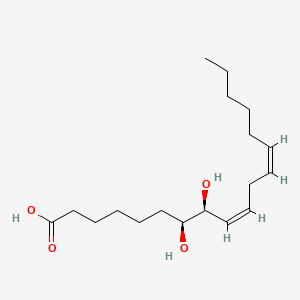

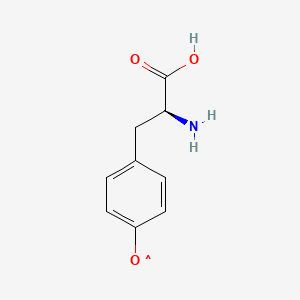

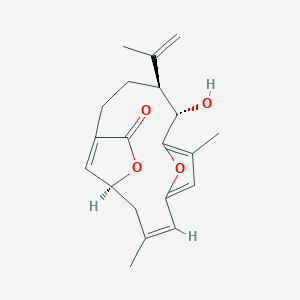
![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)
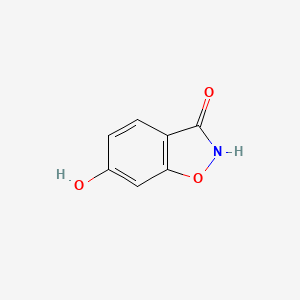

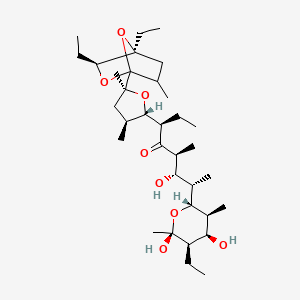


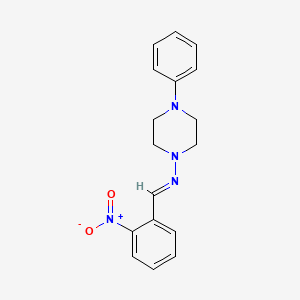
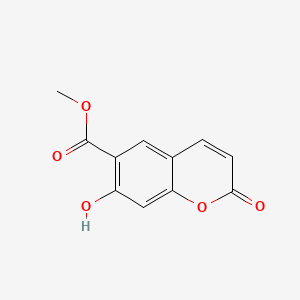
![(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1230948.png)
